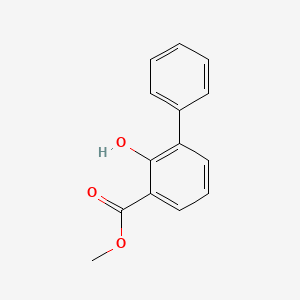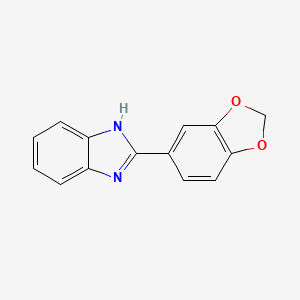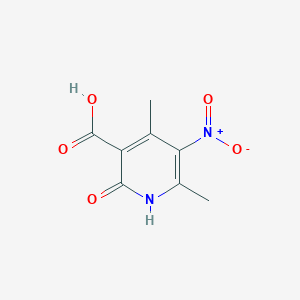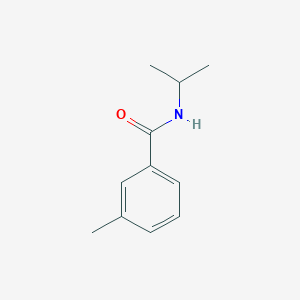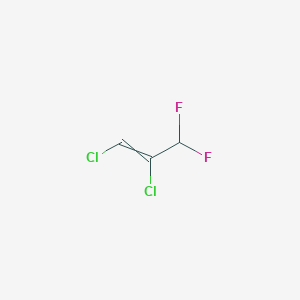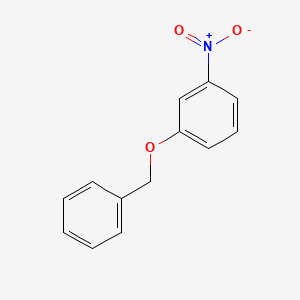
1-(苄氧基)-3-硝基苯
概述
描述
1-(Benzyloxy)-3-nitrobenzene is an organic compound characterized by a benzene ring substituted with a benzyloxy group at the first position and a nitro group at the third position
科学研究应用
1-(Benzyloxy)-3-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitro and benzyloxy groups. It serves as a model substrate to investigate the mechanisms of these reactions.
Medicine: Derivatives of 1-(benzyloxy)-3-nitrobenzene may exhibit biological activity and can be explored for potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other materials where specific functional groups are required.
作用机制
Target of Action
Benzyloxy compounds have been known to interact with various biological targets, depending on their specific structures and functional groups
Mode of Action
It’s known that benzylic compounds can undergo various reactions due to the activation of benzylic hydrogens towards free radical attack . This could potentially lead to interactions with its targets, causing changes in their function .
Biochemical Pathways
Benzylic compounds can influence various biochemical pathways due to their reactivity
Pharmacokinetics
The pharmacokinetics of a compound can be influenced by its chemical structure and the nature of its functional groups
Result of Action
The reactivity of benzylic compounds can lead to various molecular and cellular effects, depending on their specific targets and mode of action .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can influence the action of a compound
生化分析
Biochemical Properties
1-(Benzyloxy)-3-nitrobenzene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound can act as a substrate or inhibitor in enzymatic reactions. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The interaction with cytochrome P450 can lead to the formation of reactive intermediates, which may further interact with other biomolecules, such as proteins and nucleic acids .
Cellular Effects
The effects of 1-(Benzyloxy)-3-nitrobenzene on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress response and apoptosis. Additionally, 1-(Benzyloxy)-3-nitrobenzene can modulate the activity of signaling pathways such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation .
Molecular Mechanism
At the molecular level, 1-(Benzyloxy)-3-nitrobenzene exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of specific enzymes, such as cytochrome P450, by binding to their active sites. This binding can lead to the formation of enzyme-inhibitor complexes, which prevent the enzyme from catalyzing its normal reactions. Additionally, 1-(Benzyloxy)-3-nitrobenzene can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(Benzyloxy)-3-nitrobenzene can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 1-(Benzyloxy)-3-nitrobenzene is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of degradation products that may have different biological activities .
Dosage Effects in Animal Models
The effects of 1-(Benzyloxy)-3-nitrobenzene vary with different dosages in animal models. At low doses, this compound may exhibit minimal toxicity and can be used to study its biochemical interactions. At higher doses, 1-(Benzyloxy)-3-nitrobenzene can induce toxic effects, such as liver damage and oxidative stress. These adverse effects are often dose-dependent and can be observed in various animal models, including rodents .
Metabolic Pathways
1-(Benzyloxy)-3-nitrobenzene is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their solubility and facilitate excretion. The metabolic flux and levels of metabolites can be influenced by the presence of other xenobiotics and endogenous compounds .
Transport and Distribution
The transport and distribution of 1-(Benzyloxy)-3-nitrobenzene within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cells, 1-(Benzyloxy)-3-nitrobenzene can bind to intracellular proteins, which can affect its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of 1-(Benzyloxy)-3-nitrobenzene is crucial for its activity and function. This compound can be localized to various cellular compartments, including the cytoplasm, mitochondria, and nucleus. The localization is often directed by specific targeting signals or post-translational modifications that guide the compound to its site of action. The subcellular localization can influence the interactions of 1-(Benzyloxy)-3-nitrobenzene with other biomolecules and its overall biological activity .
准备方法
Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)-3-nitrobenzene can be synthesized through several methods. One common approach involves the nitration of 1-(benzyloxy)benzene. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the meta position relative to the benzyloxy group. The reaction is carried out under controlled temperature conditions to ensure selectivity and yield.
Industrial Production Methods: In an industrial setting, the synthesis of 1-(benzyloxy)-3-nitrobenzene may involve continuous flow reactors to maintain precise control over reaction parameters. This method enhances the efficiency and scalability of the production process. Additionally, the use of catalysts and optimized reaction conditions can further improve the yield and purity of the final product.
化学反应分析
Types of Reactions: 1-(Benzyloxy)-3-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The benzyloxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The benzyloxy group can be oxidized to a benzoate group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Oxidation: Potassium permanganate in an acidic or basic medium.
Major Products Formed:
Reduction: 1-(Benzyloxy)-3-aminobenzene.
Substitution: Various substituted benzyloxy derivatives.
Oxidation: 3-nitrobenzoic acid.
相似化合物的比较
1-(Benzyloxy)-3-nitrobenzene can be compared with other similar compounds, such as:
1-(Benzyloxy)-4-nitrobenzene: This compound has the nitro group at the para position relative to the benzyloxy group. The positional difference affects the compound’s reactivity and the types of reactions it undergoes.
1-(Benzyloxy)-2-nitrobenzene: Here, the nitro group is at the ortho position, leading to different steric and electronic effects compared to the meta-substituted 1-(benzyloxy)-3-nitrobenzene.
1-(Methoxy)-3-nitrobenzene: This compound has a methoxy group instead of a benzyloxy group. The difference in the substituent affects the compound’s chemical properties and reactivity.
The uniqueness of 1-(benzyloxy)-3-nitrobenzene lies in the specific positioning of its functional groups, which influences its reactivity and the types of chemical transformations it can undergo.
属性
IUPAC Name |
1-nitro-3-phenylmethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c15-14(16)12-7-4-8-13(9-12)17-10-11-5-2-1-3-6-11/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEIJLPZQQHHUPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00947148 | |
| Record name | 1-(Benzyloxy)-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00947148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24318-00-1 | |
| Record name | Benzyl 3-nitrophenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024318001 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(Benzyloxy)-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00947148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BENZYL 3-NITROPHENYL ETHER | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl 5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoate](/img/structure/B1606963.png)
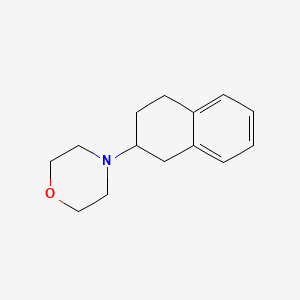



![2-Mercapto-6-{[(4-methylphenyl)thio]-methyl}pyrimidin-4(3H)-one](/img/structure/B1606973.png)

